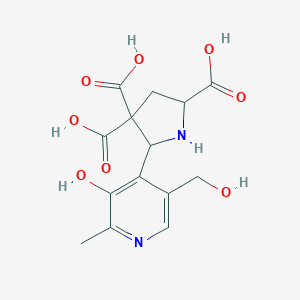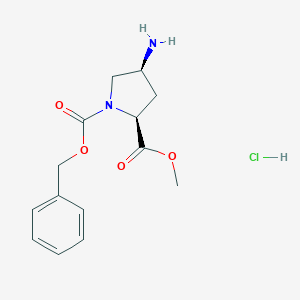![molecular formula C16H26N4O8 B164069 2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid CAS No. 143673-93-2](/img/structure/B164069.png)
2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex amino acids or peptides often involves methods such as solid-phase peptide synthesis or liquid-phase peptide synthesis. These methods involve the stepwise addition of amino acids to a growing peptide chain.Molecular Structure Analysis
The molecular structure of an amino acid or peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry. These techniques can provide detailed information about the three-dimensional structure of the molecule.Chemical Reactions Analysis
Amino acids and peptides can undergo a variety of chemical reactions. For example, they can form peptide bonds during protein synthesis, or they can be broken down through hydrolysis. TheApplications De Recherche Scientifique
Plant Betalains: Chemistry and Biochemistry
Betalains are nitrogen-containing vacuolar pigments, consisting of betalamic acid, which forms various betacyanins (violet) and betaxanthins (yellow) through condensation with amino acids or derivatives. These compounds, identified in 17 out of 34 Caryophyllales families, serve as chemosystematic markers. Betalain synthesis involves tyrosine hydroxylation to DOPA, followed by DOPA ring cleavage, leading to betalamic acid. The synthesis pathway, influenced by various factors, allows commercial scale extraction due to the pigments' safety and health benefits (Khan & Giridhar, 2015).
Carboxylic Acid Vapors and Copper Corrosion
Carboxylic acids, including acetic acid, are present in the environment in various forms and contribute to rain acidity. These acids, produced by biomass combustion and industrial processes, play a significant role in the corrosion of metals like copper. Research indicates that acetic acid vapors are particularly aggressive towards copper, emphasizing the importance of understanding and mitigating corrosion mechanisms in industrial and environmental contexts (Bastidas & Iglesia, 2007).
Indole-3-Acetic Acid Catabolism by Bacteria
Indole-3-acetic acid (IAA), a plant growth hormone, is catabolized by bacteria through specific gene clusters, iac and iaa, for aerobic and anaerobic degradation, respectively. The catabolism allows bacteria to utilize IAA as a carbon, nitrogen, and energy source and potentially interfere with IAA-dependent processes in plants and other organisms. This review explores the known pathways, benefits to bacteria, and the broader implications for understanding IAA's role in various environments, including agriculture and human health (Laird, Flores, & Leveau, 2020).
Acetic Acid and Yeast Cell Death
Acetic acid is recognized for its role in yeast cell death, with implications for industrial fermentation processes and vinegar production. Studies have detailed the molecular events and pathways involved in acetic acid-induced cell death, offering insights into cellular alterations and the regulatory mechanisms. Understanding acetic acid's impact on yeast cells contributes to the development of more robust yeast strains for industrial applications and strategies in biomedicine (Chaves et al., 2021).
Propriétés
IUPAC Name |
2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O8/c17-9-15(27,19-7-13(23)24)11(21)5-3-1-2-4-6-12(22)16(28,10-18)20-8-14(25)26/h1-3,5,19-20,27-28H,4,6-10,17-18H2,(H,23,24)(H,25,26)/b2-1+,5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVCVFFEXLFTBT-NRNIAZNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(CN)(NCC(=O)O)O)C=CC=CC(=O)C(CN)(NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)C(CN)(NCC(=O)O)O)/C=C/C=C/C(=O)C(CN)(NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid | |
CAS RN |
143673-93-2 | |
| Record name | Glycine, 1,1'-(1,8-dioxo-1,8-octanediyl)bis(glycyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143673932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



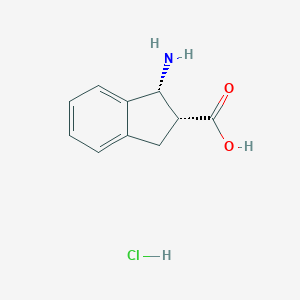
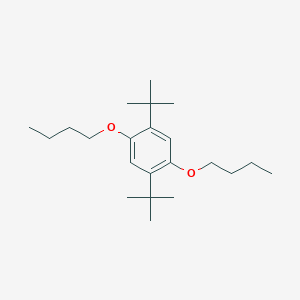
![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)


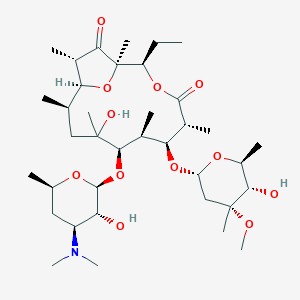
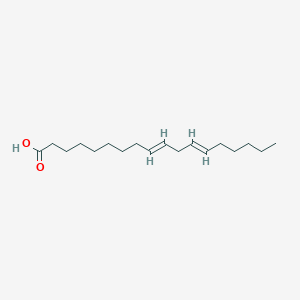
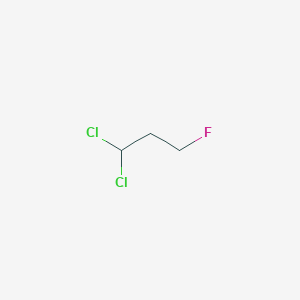
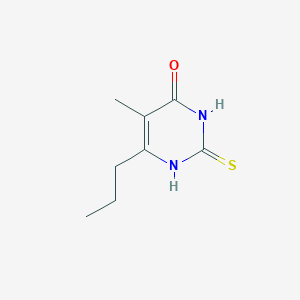
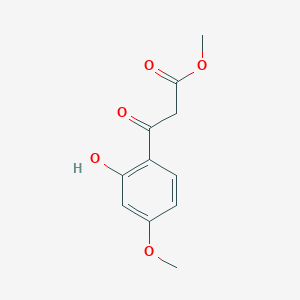
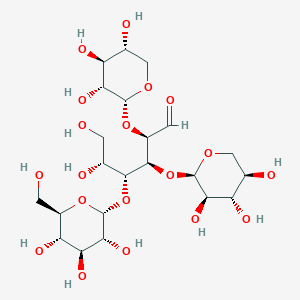
![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)
